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Abstract
This technical guide provides a detailed overview of the molecular geometry and bond angles

of diethylcarbamoyl chloride. In the absence of comprehensive, publicly available

experimental data from techniques such as X-ray crystallography or gas-phase electron

diffraction, this report leverages computationally derived structural data from the PubChem

database.[1] This guide presents the predicted three-dimensional structure, including key bond

lengths and angles, to offer valuable insights for researchers in chemistry and drug

development. The provided data and visualizations serve as a foundational resource for

understanding the steric and electronic properties of this important chemical intermediate.

Introduction
Diethylcarbamoyl chloride ((C₂H₅)₂NCOCl) is a reactive organic compound widely utilized in

the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its utility as

a reagent is intrinsically linked to its three-dimensional structure, which dictates its reactivity

and interaction with other molecules. A thorough understanding of its molecular geometry,

including precise bond lengths and angles, is therefore crucial for optimizing reaction

conditions, designing novel synthetic pathways, and conducting molecular modeling studies.

This guide aims to provide a comprehensive description of the molecular geometry of

diethylcarbamoyl chloride based on the best available computational data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b052387?utm_src=pdf-interest
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diethylcarbamoyl-chloride
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Molecular Structure
The molecular structure of diethylcarbamoyl chloride is characterized by a central carbonyl

group bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is, in turn, bonded to

two ethyl groups. The overall geometry around the carbonyl carbon is trigonal planar, as

expected from VSEPR theory. The nitrogen atom exhibits a trigonal pyramidal geometry,

though it is expected to be somewhat flattened due to resonance effects involving the lone pair

on the nitrogen and the carbonyl group.

Methodology for Structure Prediction
The geometric parameters presented in this guide are derived from the computed 3D

conformer of diethylcarbamoyl chloride available in the PubChem public chemical database.

[1] This structure is predicted using computational chemistry methods, which provide a

theoretical, energy-minimized conformation of the molecule in the gas phase. While these

methods are generally reliable for small organic molecules, it is important to note that the actual

bond lengths and angles in the solid or liquid phase may vary slightly due to intermolecular

interactions.

Quantitative Geometric Data
The following tables summarize the predicted bond lengths and bond angles for

diethylcarbamoyl chloride as obtained from the PubChem computed structure.[1]

Table 1: Predicted Bond Lengths in Diethylcarbamoyl Chloride

Bond Predicted Length (Å)

C=O 1.19

C-Cl 1.79

C-N 1.38

N-C₂H₅ 1.47 (average)

C-C (ethyl) 1.53 (average)

C-H (ethyl) 1.09 (average)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diethylcarbamoyl-chloride
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diethylcarbamoyl-chloride
https://www.benchchem.com/product/b052387?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted Bond Angles in Diethylcarbamoyl Chloride

Angle Predicted Angle (°)

O=C-Cl 124.5

O=C-N 125.8

Cl-C-N 109.7

C-N-C (ethyl) 117.2

C-N-C (carbonyl) 121.4 (average)

N-C-C (ethyl) 111.5 (average)

H-C-H (ethyl) 109.5 (average)

H-C-C (ethyl) 109.5 (average)

Molecular Visualization
To provide a clear visual representation of the molecular geometry, the following diagram

illustrates the predicted structure of diethylcarbamoyl chloride with key atoms labeled.

Figure 1: Predicted 3D structure of diethylcarbamoyl chloride.

Discussion
The predicted geometry of diethylcarbamoyl chloride reveals several key features. The C-N

bond length of 1.38 Å is shorter than a typical C-N single bond (around 1.47 Å), suggesting a

degree of double bond character. This is consistent with resonance delocalization of the

nitrogen lone pair into the carbonyl π-system. This resonance also contributes to the planarity

of the O=C-N moiety and influences the rotational barrier around the C-N bond.

The Cl-C-N bond angle of 109.7° is a slight deviation from the ideal 120° for a trigonal planar

center. This compression can be attributed to the steric bulk of the two ethyl groups on the

nitrogen atom and the chlorine atom. The C-N-C bond angle between the two ethyl groups is

117.2°, which is wider than the typical tetrahedral angle, likely due to steric repulsion between

the ethyl groups.
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Conclusion
This technical guide has provided a detailed summary of the predicted molecular geometry of

diethylcarbamoyl chloride based on computational data from the PubChem database. The

provided bond lengths and angles offer valuable insights into the steric and electronic

properties of the molecule. While this computationally derived data is a useful resource, it is

important to emphasize the need for experimental determination of the structure through

techniques like X-ray crystallography or gas-phase electron diffraction to validate and refine

these predictions. Such experimental data would provide a more definitive understanding of the

molecular geometry and serve as a benchmark for future computational studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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